molecular formula C6H5F3N2O2 B041765 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 113100-53-1

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B041765
M. Wt: 194.11 g/mol
InChI Key: FZNKJQNEJGXCJH-UHFFFAOYSA-N
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Patent
US06706911B1

Procedure details

50 g of ethyl 1-methyl-3-trifluoromethyl-4-pyrazolecarboxylate were initially charged with 177 g of toluene and 54 g of 25% sodium hydroxide solution and heated to reflux for 15 hours. The cloudy reaction mixture was cooled to 50° C. and admixed with 69 g of water. The aqueous phase was adjusted to pH 1-2 at 30° C. by adding 83 g of 15% hydrochloric acid, and the product precipitated out of solution. The suspension was stirred for a further 30 minutes at room temperature and for 30 minutes at 0° C., and the crude product was then isolated and washed 3 times with 60 g each time of cold (<10° C.) water. After drying at room temperature and under reduced pressure, 43 g of 1-methyl-3-trifluoromethyl-4-pyrazolecarboxylic acid were obtained. This corresponds to a yield of 98% of theory.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Name
Quantity
69 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([O:9]CC)=[O:8])[C:4]([C:12]([F:15])([F:14])[F:13])=[N:3]1.C1(C)C=CC=CC=1.[OH-].[Na+].Cl>O>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[C:4]([C:12]([F:13])([F:14])[F:15])=[N:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CN1N=C(C(=C1)C(=O)OCC)C(F)(F)F
Name
Quantity
177 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
54 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
83 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
69 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for a further 30 minutes at room temperature and for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The cloudy reaction mixture
CUSTOM
Type
CUSTOM
Details
was adjusted to pH 1-2 at 30° C.
CUSTOM
Type
CUSTOM
Details
the product precipitated out of solution
CUSTOM
Type
CUSTOM
Details
the crude product was then isolated
WASH
Type
WASH
Details
washed 3 times with 60 g each time of cold (<10° C.) water
CUSTOM
Type
CUSTOM
Details
After drying at room temperature and under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=C(C(=C1)C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.